2-tert-Butyl-5-nitrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-5-nitrofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLERQSNLKOUOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650296 | |
| Record name | 2-tert-Butyl-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
841243-44-5 | |
| Record name | 2-tert-Butyl-5-nitrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-tert-Butyl-5-nitrofuran and Analogues
The construction of the this compound scaffold involves a multi-step process that requires careful control over regioselectivity. The primary approach involves the initial formation of a furan (B31954) ring bearing a tert-butyl group, followed by selective nitration.
The furan ring is a common motif in a vast array of compounds, and numerous methods for its synthesis have been developed. psu.edu Strategies often begin with acyclic precursors that undergo cyclization. For instance, the Paal-Knorr synthesis, a classical method, involves the dehydration of 1,4-dicarbonyl compounds. More contemporary methods offer greater flexibility and functional group tolerance. These include:
Gold-catalyzed cascade reactions of substrates prepared from enones. organic-chemistry.org
Copper-catalyzed synthesis from acetophenones and electron-deficient alkynes. organic-chemistry.org
Palladium-catalyzed cyclization of enyne acetates. organic-chemistry.org
Once the furan ring is formed, functionalization is governed by the inherent reactivity of the heterocycle. The C-2 and C-5 positions (α-positions) are electronically enriched and thus more susceptible to electrophilic substitution and lithiation compared to the C-3 and C-4 positions (β-positions). psu.edu This inherent preference is a cornerstone of synthetic strategies targeting 2,5-disubstituted furans. Silyl groups are often employed as removable blocking groups to direct functionalization to the less reactive C-3 or C-4 positions when necessary. psu.edu
The introduction of the bulky tert-butyl group onto the furan ring is a critical step in the synthesis of the target compound. A common and effective method for this alkylation is the Friedel-Crafts reaction. This reaction typically involves treating a furan precursor, such as a furan-3-carboxylate, with tert-butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The tert-butyl group is regioselectively introduced at the electron-rich C-5 position.
The steric bulk of the tert-butyl group significantly influences the molecule's conformational preferences and the reactivity of adjacent positions. researchgate.netpleiades.online This steric hindrance can shield nearby functional groups and affects electrophilic substitution reactions in the neighboring position of the furan ring. researchgate.netpleiades.online
The final step in forming this compound is the regioselective introduction of a nitro group. The furan ring is sensitive to harsh reaction conditions, which can lead to ring-opening or polymerization. nih.gov Therefore, mild nitrating agents are preferred. Acetyl nitrate (B79036), often generated in situ, is a suitable reagent for the nitration of delicate furan derivatives. nih.govresearchgate.net
The nitration is an electrophilic aromatic substitution reaction. The pre-existing tert-butyl group at the C-2 position is an electron-donating group, which activates the furan ring and directs incoming electrophiles to the C-5 position. This ensures high regioselectivity in the formation of this compound. Other nitration methods, such as Menke nitration (using copper(II) nitrate in acetic anhydride), are also employed for the regioselective nitration of furan-containing systems. researchgate.net
| Reaction | Reagents and Conditions | Purpose | Selectivity |
| Friedel-Crafts Alkylation | tert-butyl chloride, AlCl₃, Dichloromethane, 0°C | Introduction of the tert-butyl group onto the furan ring. | Regioselective for the C-5 position. |
| Nitration | Acetyl nitrate or Copper(II) nitrate in acetic anhydride (B1165640) (Menke conditions) | Introduction of the nitro group onto the 2-tert-butylfuran (B1585044) core. nih.govresearchgate.netresearchgate.net | Regioselective for the C-5 position, directed by the C-2 tert-butyl group. |
Derivatization Strategies and Synthetic Modifications of the this compound Scaffold
The this compound molecule serves as a scaffold for further chemical synthesis. Both the nitro group and the furan ring can be subjected to various transformations to generate a library of derivatives.
The nitro group is a versatile functional group that can be transformed into several other moieties, significantly expanding the synthetic utility of the nitrofuran scaffold.
Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine (e.g., 5-tert-butylfuran-2-amine). This conversion opens up a vast area of chemistry, as the resulting amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. conicet.gov.ar
Nitro Group as an Amino Equivalent: In more complex synthetic sequences, the nitro group can serve as a masked amino group. For instance, an acid-promoted furan ring opening followed by reductive cyclization can use the nitro group to form new heterocyclic ring systems. acs.org
Radical Reactions: The mechanism of action for some nitrofuran compounds involves the reduction of the nitro group by nitroreductases to form radical species that can interact with biological targets. nih.gov This reactivity highlights the potential for the nitro group to participate in radical-mediated transformations.
| Transformation | Typical Reagents | Product Functional Group | Significance |
| Reduction | Metal catalysts (e.g., Pd/C, SnCl₂) with H₂ or other reducing agents. | Primary Amine (-NH₂) | Precursor for amides, sulfonamides, and other N-heterocycles. conicet.gov.ar |
| Reductive Cyclization | Acid, followed by a reducing agent (e.g., Fe/HCl). | Fused N-heterocycles | Utilizes the nitro group as a key element in ring formation. acs.org |
The furan ring itself is not inert and can participate in a range of chemical reactions, although its stability is influenced by the electron-withdrawing nitro group.
Ring Opening: The furan ring can be susceptible to ring-opening reactions under certain acidic or oxidative conditions, which can be a limitation or a strategic step in a synthetic pathway. acs.orgresearchgate.net An acid-promoted opening of the furan ring in N-(2-furylethyl)-2-nitroanilines, for example, generates a nitro-1,4-diketone intermediate. acs.org
Cycloaddition Reactions: Furans can participate as dienes in Diels-Alder reactions, although the aromatic character of the ring can make this less favorable than with non-aromatic dienes. researchgate.net
Multicomponent Reactions (MCRs) in Nitrofuran Synthesis
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org In the context of nitrofuran synthesis, the Groebke–Blackburn–Bienaymé (GBB) reaction stands out as a significant three-component reaction for creating imidazo[1,2-a]-heterocycles that can incorporate a nitrofuran moiety. nih.gov
The GBB reaction typically involves the condensation of an amidine (such as a 2-aminoazine or -azole), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org When 5-nitrofuran-2-carbaldehyde is used as the aldehyde component, the resulting products are complex heterocyclic systems tagged with a 5-nitrofuran-2-yl group. While this reaction does not directly produce the simple this compound structure, it is a key methodology for synthesizing more complex derivatives where a tert-butyl group can be incorporated via the isocyanide reactant. nih.gov
For instance, the reaction of 2-aminoheteroarenes, 5-nitrofuran-2-carbaldehyde, and tert-butyl isocyanide can yield various N-(tert-butyl)-2-(5-nitrofuran-2-yl)imidazo-fused heterocycles. nih.gov These reactions are often catalyzed by acids like p-toluenesulfonic acid and can proceed at room temperature. nih.gov The versatility of the GBB reaction allows for the creation of a wide array of compounds by varying each of the three components. beilstein-journals.orgresearchgate.net
Below is a table summarizing examples of nitrofuran-containing compounds synthesized via the Groebke–Blackburn–Bienaymé reaction, illustrating the diversity of structures that can be obtained.
Table 1: Examples of Nitrofuran-Tagged Compounds Synthesized via the Groebke–Blackburn–Bienaymé Reaction
| Product Name | Yield (%) | Reactants | Reference |
|---|---|---|---|
| N-(tert-Butyl)-5-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | 80 | 2-Amino-6-methylpyridine, 5-Nitrofuran-2-carbaldehyde, tert-Butyl isocyanide | nih.gov |
| 8-(Benzyloxy)-N-(tert-butyl)-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | 69 | 2-Amino-3-(benzyloxy)pyridine, 5-Nitrofuran-2-carbaldehyde, tert-Butyl isocyanide | nih.gov |
| N-(tert-Butyl)-2,3-dimethyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine | 53 | 2-Amino-4,5-dimethylthiazole, 5-Nitrofuran-2-carbaldehyde, tert-Butyl isocyanide | nih.gov |
Catalytic Approaches and Green Chemistry Principles in Nitrofuran Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes in the chemical industry, aiming to reduce environmental impact and enhance safety and efficiency. These principles are highly relevant to the synthesis of nitrofurans, a class of compounds with important biological activities.
One of the key tenets of green chemistry is the reduction or elimination of hazardous solvents. pandawainstitute.com A significant advancement in this area is the use of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. researchgate.net The synthesis of the well-known nitrofuran drug, nitrofurantoin (B1679001), has been successfully demonstrated using mechanochemical methods, such as ball milling. rsc.orgirb.hr This approach not only avoids the use of organic solvents but can also lead to higher yields and simpler purification processes, making it an environmentally and economically attractive alternative to traditional solution-phase synthesis. acs.orgqub.ac.uk
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. While specific catalytic syntheses for this compound are not widely reported, the broader field of furan and nitrofuran chemistry provides insights into potential catalytic strategies. For example, rhodium-catalyzed reactions have been used for the synthesis of complex quinazolinone derivatives containing a nitrofuran moiety. acs.org The development of single-atom catalysts also holds promise for highly efficient and selective chemical transformations. rsc.org
Furthermore, green chemistry encourages the use of renewable feedstocks and safer reagents. Research into the use of bio-based solvents, such as Cyrene™, as alternatives to traditional polar aprotic solvents is an active area of investigation in various synthetic contexts, including polymer synthesis, and could be applicable to nitrofuran synthesis. nih.gov The use of less hazardous reagents, for instance, employing tert-butyl nitrite (B80452) in metal-free coupling reactions, aligns with the goals of green chemistry. acs.org
The application of microwave irradiation is another green technique that can accelerate reaction times and reduce energy consumption. benthamdirect.com In the context of the GBB reaction for synthesizing nitrofuran-furan hybrids, microwave-assisted synthesis has been shown to be an efficient and environmentally friendly protocol. researchgate.netbenthamdirect.com
The following table highlights key green chemistry principles and their application in the synthesis of nitrofuran-related compounds.
Table 2: Green Chemistry Approaches in Nitrofuran Synthesis
| Green Chemistry Principle | Application Example | Benefit | Reference |
|---|---|---|---|
| Waste Prevention | Mechanochemical synthesis of nitrofurantoin | Elimination of solvent waste, high yields, minimal work-up | rsc.orgirb.hr |
| Atom Economy | Multicomponent reactions (e.g., GBB reaction) | Incorporation of all reactant atoms into the final product | beilstein-journals.org |
| Safer Solvents and Auxiliaries | Use of PEG 400 in microwave-assisted GBB reaction | Reduced toxicity and environmental impact compared to traditional solvents | benthamdirect.com |
| Design for Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times and reduced energy consumption | researchgate.netbenthamdirect.com |
Mechanistic Investigations of Chemical Reactivity
Electron Transfer and Reduction Pathways of the Nitro Group in 2-tert-Butyl-5-nitrofuran
The nitro group is the primary site of reductive metabolism for nitrofuran compounds. This process is crucial as the biological activity of these compounds is often linked to their reductive activation within target cells. The reduction can proceed through different pathways depending on the surrounding conditions, particularly the availability of oxygen.
The reduction of the nitro group in nitroaromatic compounds is a stepwise process that generates several reactive intermediates. researchgate.net Under anaerobic conditions, the nitro group can be reduced to unstable nitroso (-NO) and hydroxylamino (-NHOH) derivatives. anses.fr These intermediates are highly reactive. The hydroxylamino intermediate, in particular, can be further reduced to a more stable amine or dehydrated to form an unstable nitrile derivative. anses.fr The toxicity of many nitro- and aminoarenes is attributed to their metabolic transformation into these reactive nitroso and hydroxylamine (B1172632) compounds. at.ua
The general reduction pathway involves the acceptance of multiple electrons:
Nitro to Nitroso: The initial two-electron reduction converts the nitro group to a nitroso group.
Nitroso to Hydroxylamino: A subsequent two-electron reduction converts the nitroso group to a hydroxylamino group.
Hydroxylamino to Amino: A final two-electron reduction yields the corresponding amine.
These reactions are often catalyzed by enzymes known as nitroreductases. researchgate.net
The redox chemistry of the nitrofuran system is complex and central to its reactivity. The process is initiated by a one-electron reduction of the nitro group to form a nitro radical anion (R-NO₂⁻•). researchgate.net The formation of this radical anion can be observed using techniques like cyclic voltammetry. researchgate.net
Under aerobic conditions , this nitro radical anion can transfer its extra electron to molecular oxygen, generating a superoxide (B77818) anion (O₂⁻•) and regenerating the parent nitrofuran compound. This process, known as a "futile cycle," can lead to oxidative stress within cells due to the production of reactive oxygen species (ROS). anses.fr
The table below summarizes the key reduction pathways for the nitrofuran ring system.
| Condition | Pathway | Key Intermediates | Final Product (Example) | Significance |
|---|---|---|---|---|
| Aerobic | One-Electron Reduction (Futile Cycle) | Nitro Radical Anion (R-NO₂⁻•) | Parent Nitrofuran (regenerated) + Superoxide Anion | Generation of Reactive Oxygen Species (ROS), Oxidative Stress. anses.fr |
| Anaerobic | Multi-Electron Reduction | Nitroso (R-NO), Hydroxylamino (R-NHOH) | Amino Derivative (R-NH₂) | Formation of highly reactive intermediates. anses.fr |
Nucleophilic and Electrophilic Substitution Reactions on the Furan (B31954) Ring System
The electron-withdrawing nature of the nitro group significantly influences the susceptibility of the furan ring to substitution reactions. It deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.
Nitrofurans can serve as versatile synthetic intermediates for creating other furan derivatives through the nucleophilic substitution of the nitro group. nih.gov Specifically, in compounds like 2,5-dinitrofuran, one of the nitro groups can be readily displaced by various nucleophiles in an addition-elimination sequence known as the SNAr mechanism. arkat-usa.org This reactivity suggests that the nitro group in this compound can similarly undergo nucleophilic attack, making it a key site for synthetic modification. evitachem.com
Conversely, the furan ring in this compound is deactivated towards electrophilic aromatic substitution. The strong electron-withdrawing effect of the nitro group reduces the electron density of the aromatic system, making it less attractive to electrophiles.
Cycloaddition Reactions Involving this compound as a Dienophile (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings from a conjugated diene and a dienophile. wikipedia.org While the aromatic furan ring can act as a diene, the presence of a strong electron-withdrawing group, such as a nitro group at the α-position (C2 or C5), can render the furan an efficient dienophile. conicet.gov.ar
Studies on α-nitrofuran derivatives have shown they are effective dienophiles in Diels-Alder reactions under thermal conditions. conicet.gov.ar The reaction proceeds via the addition of a diene across the nitro-substituted double bond of the furan ring. The initial cycloadducts are often transient and may undergo subsequent reactions, such as the elimination of the nitro group as nitrous acid, to form a more stable aromatic product. arkat-usa.orgconicet.gov.ar The reaction of N-(5-nitrofuranyl)morpholine with methyl vinyl ketone, for example, results in phenols derived from a Diels-Alder reaction followed by nitro group ejection and aromatization. researchgate.net
The table below illustrates the potential Diels-Alder reactivity of this compound with various dienes, based on the behavior of similar α-nitrofurans. conicet.gov.ar
| Diene | Diene Type | Expected Reactivity | Potential Product Type |
|---|---|---|---|
| Isoprene (B109036) | Moderately Activated | Reacts to form cycloadducts, potentially with extrusion of the nitro group. conicet.gov.ar | Substituted Dihydrobenzofurans/Benzofurans |
| Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) | Strongly Activated (Electron-Rich) | Reacts selectively at the nitro-substituted double bond to yield 1:1 adducts. conicet.gov.ar | Highly Functionalized Phenols (after aromatization) |
| Rawal's diene (1-diethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene) | Strongly Activated (Electron-Rich) | Reacts selectively at the nitro-substituted double bond. conicet.gov.ar | Highly Functionalized Phenols (after aromatization) |
| 1,3-Cyclopentadiene | Cyclic Diene | Reacts to form bicyclic adducts. beilstein-journals.org | Substituted Norbornene Derivatives |
Photochemical Transformation Mechanisms of Nitrofuran Compounds
Nitrofuran compounds are susceptible to degradation upon exposure to light. Photochemical transformations are initiated by the absorption of light energy, which can lead to a series of complex reaction pathways. core.ac.uk
For many nitrofuran antibiotics, direct photolysis is the predominant pathway for their photochemical degradation in aquatic environments. nih.gov This process can be significantly faster than indirect photochemical reactions involving reactive oxygen species. nih.gov Upon irradiation, some 2-nitrofuran (B122572) derivatives are known to undergo photorearrangement to form compounds such as 3-hydroxyiminofuran-2(3H)-one. rsc.orgrsc.org
Direct photolysis involves the direct absorption of a photon by the nitrofuran molecule, leading to its decomposition. The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. nih.gov
Studies on nitrofuran antibiotics have shown that direct photolysis is the dominant degradation pathway, with half-lives that can be as short as minutes in summer sunlight. nih.gov A major photodegradation product of these nitrofurans is often a nitrofuraldehyde derivative, which itself can be photolabile. nih.gov The quantum yields for the photolysis of different nitrofurans vary, reflecting differences in their chemical structure and stability. nih.gov
The following table presents photolysis data for several nitrofuran antibiotics, which can be considered representative of the general behavior expected for this compound.
| Compound | Direct Photolysis Half-Life (Mid-summer, 45° N) | Direct Photolysis Quantum Yield (Φ) |
|---|---|---|
| Furaltadone | 0.44 hours | 0.0031 |
| Furazolidone | 0.080 hours | 0.021 |
| Nitrofurantoin (B1679001) | 0.20 hours | 0.0068 |
Indirect Photodegradation Mechanisms Involving Reactive Oxygen Species
The environmental fate of many organic compounds is influenced by indirect photodegradation, a process where photochemically generated reactive oxygen species (ROS) drive the degradation. epa.govresearchgate.net For this compound, the primary ROS of interest in aquatic environments are the hydroxyl radical (•OH) and singlet oxygen (¹O₂). researchgate.netresearchgate.net
Reaction with Singlet Oxygen (¹O₂): Singlet oxygen is a less reactive, but more selective, electrophilic species compared to the hydroxyl radical. It is typically formed in sunlit surface waters through energy transfer from excited dissolved organic matter (DOM). researchgate.net Singlet oxygen is known to react with electron-rich moieties, such as the furan ring. mdpi.comnih.gov The reaction of ¹O₂ with furan derivatives often proceeds via a [4+2] cycloaddition (Diels-Alder type reaction) to form an unstable endoperoxide. This intermediate can then rearrange or decompose to yield various oxidized products, including dicarbonyl compounds resulting from ring cleavage. While the specific rate constant for this compound's reaction with singlet oxygen is not documented in the search results, similar electron-rich heterocyclic compounds are known to be susceptible to this degradation pathway. mdpi.comnih.gov
Table 1: Key Reactive Oxygen Species (ROS) in Indirect Photodegradation
| Reactive Species | Common Symbol | Typical Formation Pathway | Reactivity Profile |
|---|---|---|---|
| Hydroxyl Radical | •OH | Fenton reaction, photolysis of nitrate (B79036) and H₂O₂ | Highly reactive, non-selective oxidant |
| Singlet Oxygen | ¹O₂ | Energy transfer from excited dissolved organic matter | Electrophilic, reacts with electron-rich sites |
Hydrolytic Degradation Pathways and Intermediates in Various Chemical Environments
Hydrolysis is a key abiotic degradation process for many organic compounds in aqueous environments. nih.gov The stability of this compound is significantly influenced by the pH of the surrounding medium.
Detailed studies on the hydrolytic degradation of the structurally related antibiotic nitrofurantoin show that the process is highly pH-dependent and follows first-order kinetics. nih.gov Nitrofurantoin's hydrolysis is significantly slower in acidic (pH 4) solutions compared to neutral (pH 7) and alkaline (pH 9) conditions. nih.gov Half-lives can range from several years at acidic pH and low temperatures to less than a day under alkaline conditions at elevated temperatures. nih.gov
For nitrofuran compounds in general, several degradation processes can occur depending on the pH:
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the furan ring oxygen can facilitate nucleophilic attack by water, potentially leading to ring-opening. However, for some nitrofurans, acidic conditions lead to greater stability. nih.govrsc.org
Neutral Hydrolysis: In the neutral pH range (around 5 to 7), a pathway involving the direct attack of water on the molecule predominates for some esters like tert-butyl formate. usgs.gov
Base-Catalyzed Hydrolysis: Under alkaline conditions, the degradation is often accelerated. nih.govusgs.gov This can involve the deprotonation of positions on the furan ring or the side chain, creating reactive intermediates. The primary mechanism for nitrofurantoin hydrolysis involves the cleavage of the non-aromatic heterocyclic ring. nih.govresearchgate.net
While specific intermediates for this compound were not identified in the provided search results, hydrolysis of the furan ring typically leads to the formation of open-chain dicarbonyl or carboxylic acid derivatives. For example, the hydrolysis of tert-butyl formate, a degradation product of MTBE, yields tert-butyl alcohol and formic acid. usgs.gov It is plausible that hydrolysis of this compound would ultimately lead to the cleavage of the furan ring, forming more polar and smaller organic molecules.
Table 2: pH Dependence of Hydrolysis for Nitrofurantoin (A Structurally Related Compound)
| pH | Temperature (°C) | Half-life | Activation Energy (Ea) (kJ mol⁻¹) |
|---|---|---|---|
| 4 | 20 | 3.9 years | 100.7 |
| 7 | 20 | Not specified, but faster than pH 4 | 111.2 |
| 9 | 20 | Not specified, but faster than pH 7 | 102.3 |
| 9 | 60 | 0.5 days | 102.3 |
Data derived from studies on nitrofurantoin and is for comparative purposes. nih.gov
Mechanistic Studies of Bond Cleavage Processes and Rearrangement Reactions
The fragmentation of this compound upon energetic input, such as in electron impact mass spectrometry (EI-MS), provides insight into the relative strengths of its chemical bonds and likely cleavage pathways. chemguide.co.ukuni-saarland.de
Mass Spectrometric Fragmentation: In EI-MS, the molecule is ionized to form a molecular ion (M+•), which is energetically unstable and fragments into smaller, charged ions and neutral radicals. chemguide.co.uk The fragmentation pattern is dictated by the stability of the resulting fragments. For this compound (MW: 169.18 g/mol ), key fragmentation pathways can be predicted based on general principles and studies of related compounds. semanticscholar.org
Cleavage of the tert-Butyl Group: The bond between the furan ring and the tert-butyl group is susceptible to cleavage. This is because the loss of a tert-butyl radical (•C(CH₃)₃) leads to the formation of a relatively stable tert-butyl cation ([C(CH₃)₃]⁺, m/z = 57). uni-saarland.de This is often a prominent peak in the mass spectra of compounds containing this group.
Loss of the Nitro Group: The C-N bond of the nitro group can cleave, leading to the loss of a nitro radical (•NO₂) or nitric oxide (•NO). Fragmentation of nitroaromatic compounds often shows peaks corresponding to [M-NO]⁺ and [M-NO₂]⁺. nih.gov For example, mass spectral studies of 2-substituted 5-nitro-2-furyl thiazoles show characteristic cleavages of the nitro-substituted furan moiety. nih.gov
Furan Ring Cleavage: The furan ring itself can undergo fragmentation. This can involve the loss of neutral molecules like carbon monoxide (CO) or acetylene (B1199291) (C₂H₂), leading to various smaller fragment ions. nih.gov
Rearrangement Reactions: Mechanistic studies of other substituted furans and related heterocyclic systems show that rearrangements can occur, often preceding or following bond cleavage. While specific rearrangement reactions for this compound are not detailed in the search results, processes like the cleavage of the N-O bond in oximes or the rearrangement of endoperoxide intermediates from singlet oxygen reactions are known phenomena in related chemical classes. nih.govmdpi.com
Table 3: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | Proposed Identity | m/z (mass-to-charge ratio) | Neutral Loss |
|---|---|---|---|
| [C₈H₁₁NO₃]⁺• | Molecular Ion (M⁺•) | 169 | - |
| [C₄H₃O₃N]⁺ | [M - C₄H₈]⁺• | 113 | Isobutylene |
| [C₄H₉]⁺ | tert-Butyl cation | 57 | C₄H₂NO₃• |
| [C₈H₁₁O]⁺ | [M - NO₂]⁺ | 123 | •NO₂ |
These are predicted fragments based on general fragmentation rules and data from related structures. chemguide.co.ukuni-saarland.denih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of Electronic Structure and Energetics of 2-tert-Butyl-5-nitrofuran
Quantum chemical methods are employed to calculate the electronic distribution and energy levels of a molecule. These calculations provide a foundational understanding of molecular stability, spectroscopic properties, and reactivity.
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules due to its excellent balance of accuracy and computational cost. scielo.org.za For molecules like this compound, DFT calculations, often using functionals like B3LYP or PBE with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are used to determine a wide range of properties. scielo.org.zaresearchgate.net
Ground State Properties: DFT is used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable conformation. For the parent compound, 2-nitrofuran (B122572), DFT calculations have been performed to determine its structure and energetics. nih.govresearchgate.net The introduction of a tert-butyl group at the 2-position is expected to cause minor changes in the furan (B31954) ring geometry due to its steric bulk and electronic effects.
Key parameters obtained from DFT calculations include:
Optimized Geometry: Provides the three-dimensional structure corresponding to the minimum energy.
Vibrational Frequencies: Calculated frequencies can be compared with experimental FT-IR and Raman spectra to assign vibrational modes. researchgate.net
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.za A small gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the region around the nitro group is expected to be highly electronegative, making it a site for nucleophilic attack, which is a crucial step in its mechanism of biological action.
Excited State Properties: Time-Dependent DFT (TD-DFT) is the most common method for studying excited states. scielo.org.za It allows for the calculation of vertical excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. scielo.org.za These calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n→π* or π→π*). scielo.org.za
| Property | Description | Typical Computational Method | Significance for this compound |
|---|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | B3LYP/6-311++G(d,p) | Indicates electron-donating ability. |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | B3LYP/6-311++G(d,p) | Indicates electron-accepting ability; crucial for the reduction of the nitro group. |
| Energy Gap (ΔE) | $E_{LUMO}$ - $E_{HOMO}$ | B3LYP/6-311++G(d,p) | Relates to chemical reactivity and stability. scielo.org.za |
| Dipole Moment (µ) | Measure of molecular polarity | B3LYP/6-311++G(d,p) | Influences solubility and intermolecular interactions. |
| Vertical Excitation Energy | Energy for electronic transition to an excited state | TD-DFT/B3LYP/6-311++G(d,p) | Correlates with UV-Visible absorption spectra. scielo.org.za |
While DFT is widely used, ab initio methods provide a systematically improvable, albeit more computationally expensive, alternative. These methods are derived directly from theoretical principles without the inclusion of experimental data. The simplest ab initio method is Hartree-Fock (HF), but it neglects electron correlation, which is often crucial for accurate predictions.
More advanced techniques that account for electron correlation include:
Møller-Plesset Perturbation Theory (MP2, MP4): These methods add electron correlation as a perturbation to the HF solution. MP2 is a common choice for improving upon HF results. e-bookshelf.de
Coupled Cluster (CC) Theory (CCSD, CCSD(T)): This is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. nih.gov For instance, in a study of the parent 2-nitrofuran molecule, Coupled Cluster Singles and Doubles (CCSD) calculations were used to accurately predict its electron affinity. nih.govresearchgate.net
Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Methods: These are necessary for systems with strong static correlation, such as when describing bond breaking or electronically complex excited states.
For this compound, high-level ab initio calculations would be valuable for benchmarking DFT results and for obtaining highly accurate energetics, particularly for reaction barriers and excited state energies where standard DFT functionals may be less reliable. dtu.dk
Molecular Dynamics (MD) Simulations and Conformational Analysis of this compound
While quantum mechanics describes the electronic structure of a single, static geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions. manchester.ac.uk
For this compound, a key structural feature is the tert-butyl group attached to the furan ring. The rotation around the C2-C(tert-butyl) bond is subject to a rotational energy barrier due to steric hindrance between the methyl groups of the tert-butyl substituent and the furan ring.
Conformational Analysis: This analysis aims to identify the stable conformers (rotamers) of the molecule and the energy barriers that separate them. acs.org Computational approaches can systematically rotate the tert-butyl group and calculate the potential energy at each step, revealing the most stable (lowest energy) orientations. The steric bulk of the tert-butyl group is significant and influences its preferred orientation relative to the planar furan ring. acs.org
Molecular Dynamics Simulations: An MD simulation would model the trajectory of all atoms in this compound over a period of nanoseconds or longer. plos.org This simulation would reveal:
The preferred dihedral angles for the tert-butyl group at a given temperature.
The frequency of transitions between different conformational states.
The flexibility of the furan ring itself, which, while aromatic, can undergo minor puckering. researchgate.net
The interactions of the molecule with its environment, such as solvent molecules. manchester.ac.uk
These simulations are particularly useful for understanding how the molecule's shape adapts in different environments, such as in a solvent or at the active site of a biological target. manchester.ac.ukplos.org
Computational Elucidation of Reaction Mechanisms and Transition States
A primary goal of computational chemistry is to map the pathways of chemical reactions, providing a detailed, step-by-step description of how reactants are converted into products.
A Potential Energy Surface (PES) is a mathematical landscape that relates the potential energy of a system to the geometric coordinates of its atoms. libretexts.org By mapping the PES, chemists can identify the lowest energy path a reaction is likely to follow, known as the reaction coordinate. libretexts.org
Key features identified on a PES include:
Minima: Represent stable reactants, products, and intermediates.
Saddle Points: Represent transition states (TS), which are the energy maxima along the minimum energy path between two minima. libretexts.org The energy of the TS determines the activation energy of the reaction.
For this compound, a critical chemical transformation is the reduction of the nitro group. This process is believed to be central to the biological activity of nitrofurans, as the reduction products are highly reactive species. acs.org A computational study could map the PES for the stepwise reduction of the nitro group (NO₂) to a nitroso (NO), then to a hydroxylamino (NHOH), and finally to an amino (NH₂) group. DFT calculations are well-suited for locating the structures and energies of the transition states for each of these reduction steps. rsc.orgconicet.gov.ar Studies on other nitrofurans have successfully used DFT to analyze reaction mechanisms, such as in cycloaddition reactions, demonstrating the power of this approach to predict feasibility and selectivity. sciforum.netsciforum.net
Most chemical reactions occur in solution, and the solvent can have a profound impact on reaction rates and mechanisms. researchgate.net Computational models can account for these effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. It is effective for modeling how a solvent's polarity stabilizes or destabilizes charged species, such as reactants, intermediates, and transition states. researchgate.netresearchgate.net A study on the solubility of a different nitrofuran derivative highlighted that the dipolarity of the solvent was a major factor in the dissolution process, an effect that can be modeled with these methods. acs.org
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method is much more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are missed by implicit models. researchgate.net Hybrid (QM/MM) models, where the solute is treated with quantum mechanics and the solvent with molecular mechanics, offer a compromise.
For the reduction of this compound, the reaction pathway involves intermediates with varying degrees of charge separation. A polar solvent would be expected to stabilize charged intermediates and transition states, thus lowering the activation energy and increasing the reaction rate compared to the gas phase or a nonpolar solvent. Computational studies using solvation models are essential for obtaining a realistic picture of the reaction energetics in a biological (aqueous) environment.
Quantitative Structure-Reactivity Relationships (QSRR) for Nitrofuran Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in medicinal chemistry for designing and optimizing drug candidates. For nitrofuran derivatives, these studies aim to correlate their structural or physicochemical properties with their biological activities, such as antibacterial or antitubercular effects. aip.orgtandfonline.comresearchgate.netglobalresearchonline.net
Research on various sets of nitrofuran derivatives has identified several key descriptors that are crucial for their activity. aip.org These descriptors often fall into categories such as electronic, topological, and constitutional. For instance, a 2D-QSAR study on 126 nitrofuran derivatives highlighted the essential role of the furan ring substituted with a nitro group for antitubercular activity. aip.org The models developed in this study explained a significant portion of the variance in the observed activity, indicating their predictive power. aip.org
Key findings from QSAR studies on nitrofuran derivatives suggest that:
Electronic parameters , such as the Hammett substituent constant (σ) and cyclic voltametric reduction potential (E), often show a negative correlation with the inhibitory concentration (IC50) values. tandfonline.comresearchgate.net This implies that electron-withdrawing substituents can influence the reduction potential of the nitro group, a critical step in their mechanism of action. tandfonline.comresearchgate.net
Topological and constitutional descriptors also play a significant role. For example, the number of double bonds, the presence of certain fragments like thiazole (B1198619) or morpholine, and the spatial relationship between atoms (e.g., the distance between sulfur and oxygen atoms) can impact the biological activity. aip.org
The hydrophobic factor has been found to have no significant contribution in some QSAR models for nitrofuran derivatives, suggesting that electronic and steric factors might be more dominant in determining their activity. tandfonline.comresearchgate.net
While these studies did not specifically include this compound, the principles derived are applicable. The bulky tert-butyl group at the 2-position would significantly influence the steric and electronic properties of the furan ring, which would be a key consideration in any QSAR model for this compound.
Table 1: Key Descriptor Classes in Nitrofuran QSAR Studies
| Descriptor Class | Examples | Implication for Activity |
| Constitutional | Number of double bonds, Number of sulfur atoms | The overall composition and count of specific atoms and bonds can modulate activity. |
| Functional | Presence of thiazole, morpholine, thiophene (B33073) fragments | Specific functional groups can either enhance or diminish the biological effect. |
| Topological | Kier-Hall electrotopological states (Ss), T(O…S) | Describes the connectivity and electronic environment of atoms within the molecule. |
| Electronic | Hammett substituent constant (σ), Reduction potential (E) | Governs the ease of nitro group reduction, a key activation step. |
| Atom-Centered Fragments | ACF class descriptors | The presence of specific atomic fragments contributes to the overall activity. |
| Galvez | GALVEZ class descriptors | Topological descriptors related to molecular branching and connectivity. |
| 2D Autocorrelation | GATS4p | Describes the distribution of atomic properties over the molecular structure. |
This table is a generalized representation based on findings from studies on various nitrofuran derivatives. aip.org
Theoretical Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis, Two-Photon Absorption)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic signatures of molecules. tandfonline.comscielo.brresearchgate.net These predictions can aid in the structural elucidation of new compounds and provide insights into their electronic structure.
Predict NMR chemical shifts for furan derivatives, showing good correlation with experimental values. kcl.ac.ukacs.orgscispace.com The calculations can capture the influence of different substituents on the magnetic shielding of atomic nuclei. kcl.ac.ukacs.org For this compound, DFT could predict the 1H and 13C NMR spectra, accounting for the electronic effects of the nitro group and the steric influence of the tert-butyl group.
Calculate vibrational frequencies to assign bands in IR and Raman spectra. tandfonline.comresearchgate.net Theoretical spectra for nitrofurantoin (B1679001) have been computed to understand the vibrational modes associated with its functional groups and to study intermolecular interactions like hydrogen bonding.
Simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. tandfonline.comscielo.br Time-dependent DFT (TD-DFT) is a common method for this purpose and can help in understanding the nature of electronic excitations. scielo.br
Investigate two-photon absorption (TPA) properties. A study on nitrofurantoin and quinifuryl combined experimental measurements with DFT calculations to determine their TPA cross-sections and interpret the electronic transitions involved. aip.org The theoretical results were in good agreement with the experimental data, highlighting the predictive power of the computational approach. aip.org
For this compound, theoretical predictions would be invaluable for characterizing its spectroscopic properties and understanding its electronic structure, which is fundamental to its reactivity.
Table 2: Theoretical Methods for Spectroscopic Prediction in Nitrofuran Derivatives
| Spectroscopy | Theoretical Method | Key Predicted Parameters |
| NMR | DFT (e.g., GIAO method) | Chemical shifts (δ), Coupling constants (J) |
| IR/Raman | DFT (Harmonic frequency calculations) | Vibrational frequencies, IR intensities, Raman activities |
| UV-Vis | TD-DFT | Transition energies (λmax), Oscillator strengths (f) |
| Two-Photon Absorption | DFT (Linear and quadratic response functions) | TPA cross-section (σ2), Transition probabilities |
This table summarizes common computational approaches used for predicting spectroscopic properties of organic molecules, including nitrofuran derivatives. aip.orgtandfonline.comscielo.brresearchgate.netkcl.ac.ukscispace.com
Molecular Modeling of Interactions with Biological Macromolecules (Mechanistic Focus)
The antimicrobial activity of nitrofurans is predicated on their activation by bacterial nitroreductases. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the interactions between these prodrugs and their target enzymes at an atomic level.
Enzyme-Substrate Docking and Binding Site Analysis (e.g., Nitroreductases)
Molecular docking studies are widely used to predict the binding poses and affinities of nitrofuran derivatives within the active site of nitroreductases, such as E. coli nitroreductase (NfsA and NfsB). kcl.ac.ukacs.orgscispace.com These studies have revealed that nitrofuran compounds typically bind in a cleft between the FAD and NADH domains of the enzyme.
Docking analyses of various nitrofuran derivatives have identified key amino acid residues that are important for binding. kcl.ac.ukacs.org These often include residues capable of forming hydrogen bonds and other non-covalent interactions with the ligand. For example, in docking studies with E. coli nitroreductase (PDB ID: 1YLU), amino acids such as glutamic acid, arginine, and serine have been shown to interact with nitrofuran derivatives. kcl.ac.ukacs.org The binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the stability of the enzyme-substrate complex. kcl.ac.ukacs.org
Molecular Interactions Driving Prodrug Activation Mechanisms at the Molecular Level
The activation of nitrofuran prodrugs is a reductive process. Molecular modeling helps to understand the molecular interactions that facilitate this activation. The binding of the nitrofuran to the nitroreductase positions the nitro group in proximity to the reduced flavin mononucleotide (FMN) cofactor of the enzyme.
Computational models suggest that the reduction can proceed via a direct hydride transfer from the reduced FMN to the nitro group of the substrate. scielo.br Molecular dynamics simulations have been used to study the stability of the enzyme-substrate complex and the dynamics of the interactions. These simulations have shown the formation of multiple hydrogen bonds between the protein and the nitro group, as well as the furan ring of the substrate, which are crucial for stabilizing the binding pose required for catalysis. scielo.br The oxidation state of the FMN cofactor has been shown to impact the binding orientation of the nitrofuran, highlighting the dynamic nature of the activation process. scielo.br
Theoretical Studies of Ligand-Protein Interactions and Conformational Changes
Theoretical studies, particularly molecular dynamics simulations, can provide insights into the conformational changes in both the ligand and the protein upon binding. These studies can reveal how the binding of a nitrofuran derivative might induce subtle changes in the protein structure to accommodate the ligand and facilitate the catalytic process.
Furthermore, computational approaches can be used to investigate the entire reaction pathway of nitroreduction, from the initial binding of the substrate to the final release of the activated species. This can involve quantum mechanics/molecular mechanics (QM/MM) methods, which treat the reactive center with high-level quantum mechanics while the rest of the protein is described by classical molecular mechanics. Such studies can elucidate the transition states and energy barriers involved in the activation mechanism.
For this compound, theoretical studies would be essential to understand how the sterically demanding tert-butyl group affects its binding to nitroreductases and the subsequent conformational changes in the enzyme-ligand complex.
Table 3: Common Amino Acid Residues in Nitrofuran-Nitroreductase Interactions
| Amino Acid | Type | Potential Interaction |
| Glutamic Acid (GLU) | Acidic | Hydrogen bonding, Electrostatic interactions |
| Arginine (ARG) | Basic | Hydrogen bonding, Electrostatic interactions |
| Serine (SER) | Polar | Hydrogen bonding |
| Glutamine (GLN) | Polar | Hydrogen bonding |
| Lysine (LYS) | Basic | Hydrogen bonding, Electrostatic interactions |
| Glycine (GLY) | Nonpolar | Backbone interactions |
| Valine (VAL) | Nonpolar | Hydrophobic interactions |
| Proline (PRO) | Nonpolar | van der Waals interactions |
This table is based on docking studies of various nitrofuran derivatives with E. coli nitroreductase and represents potential interaction partners. kcl.ac.ukacs.org
Applications in Advanced Organic Synthesis
2-tert-Butyl-5-nitrofuran as a Key Synthetic Intermediate in Complex Molecule Construction
The strategic placement of the nitro and tert-butyl groups on the furan (B31954) ring makes this compound a versatile intermediate for the synthesis of more elaborate molecules. The nitro group activates the furan ring for nucleophilic attack and participates in various cycloaddition reactions, while the tert-butyl group can direct the regioselectivity of reactions and enhance the stability of the molecule.
One notable application is its use as a starting material in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to produce imidazo-fused azines and azoles. nih.gov This reaction allows for the rapid assembly of complex scaffolds from simple starting materials, highlighting the utility of this compound in diversity-oriented synthesis. nih.gov
The reactivity of the nitrofuran moiety is central to its role as a synthetic intermediate. Computational studies have shown that the presence of the nitro group alters the electronic properties of the furan ring, facilitating reactions that might not be possible with unsubstituted furans. acs.org This activation allows for the stereoselective addition of dienes to the nitro-substituted double bond of the furan ring. conicet.gov.ar
Precursor to Diverse Heterocyclic Scaffolds and Chemical Building Blocks
This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic scaffolds. The furan ring itself can be a template for further chemical transformations, and the nitro group can be chemically modified or replaced to introduce new functionalities.
A significant application is in the synthesis of various nitrogen-containing heterocycles. nih.gov For example, it has been used to prepare imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. nih.gov The synthesis involves the reaction of this compound with other reagents in a one-pot fashion to construct these fused heterocyclic systems. nih.gov
The following table showcases examples of complex heterocyclic compounds synthesized using this compound as a precursor:
| Compound Name | Yield (%) | Molecular Formula | Reference |
| N-(tert-Butyl)-5-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | 80 | C₁₆H₁₈N₄O₃ | nih.gov |
| 8-(Benzyloxy)-N-(tert-butyl)-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridin-3-amine | 69 | C₂₂H₂₂N₄O₄ | nih.gov |
| N-(tert-Butyl)-2,3-dimethyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine | 53 | C₁₅H₁₈N₄O₃S | nih.gov |
| N-(tert-Butyl)-2-methyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b] nih.govresearchgate.netscbt.comthiadiazol-5-amine | 32 | C₁₃H₁₅N₅O₃S | nih.gov |
Furthermore, the nitrofuran scaffold can be incorporated into spirocyclic systems, which are of increasing interest in drug discovery due to their inherent three-dimensionality. mdpi.com The synthesis of such molecules often involves the transformation of the furan ring and the nitro group to build the spirocyclic framework.
Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation Utilizing Nitrofuran Reactivity
The distinct reactivity of this compound has spurred the development of new synthetic methods for forming crucial chemical bonds. The electron-deficient nature of the nitrofuran ring makes it an excellent electrophile in various reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Carbon-Carbon Bond Formation:
The activated double bond in this compound readily participates in cycloaddition reactions, a powerful tool for carbon-carbon bond formation. conicet.gov.ar For instance, in Diels-Alder reactions with electron-rich dienes, the nitrofuran acts as the dienophile. conicet.gov.ar These reactions often proceed with high regio- and stereoselectivity, providing a direct route to complex cyclic structures. conicet.gov.ar The reaction of 2-nitrofuran (B122572) with isoprene (B109036) in the presence of certain ionic liquids has been studied to synthesize compounds of biological interest. researchgate.net
Carbon-Heteroatom Bond Formation:
The chemistry of this compound is also rich in transformations that lead to the formation of carbon-heteroatom bonds, particularly carbon-nitrogen bonds. The nitro group can be reduced to an amino group, which can then be further functionalized. More direct methods involve the participation of the nitrofuran ring in reactions that construct C-N bonds.
The development of catalyzed reactions for carbon-heteroatom bond formation is a significant area of research. e-bookshelf.denih.gov While specific examples detailing the use of this compound in these catalyzed reactions are not abundant in the provided search results, the general principles of using organometallic complexes to catalyze the formation of C-N and C-O bonds can be applied to activated substrates like nitrofurans. nih.gov The reactivity of the nitrofuran ring suggests its potential as a substrate in palladium-catalyzed amination reactions or other transition-metal-catalyzed cross-coupling processes. e-bookshelf.de
Q & A
Q. How can researchers resolve contradictions in computational vs. experimental physicochemical properties (e.g., logP, solubility)?
- Methodological Answer: Benchmark computational predictions (e.g., COSMO-RS, ACD/Labs) against experimental measurements using shake-flask (logP) or nephelometry (solubility). Adjust force fields or solvation models to align with empirical data. Publish validation datasets to improve predictive algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
